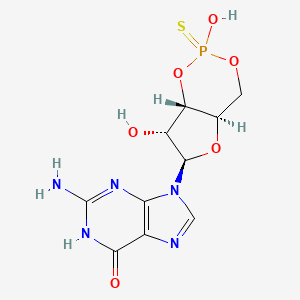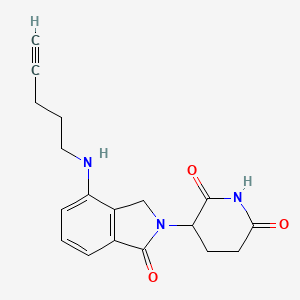
(Rp)-cGMPS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate is a cyclic nucleotide analog that has been widely used in scientific research. This compound is a stereoisomer of guanosine-3’,5’-cyclic monophosphorothioate, where the sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate group. It is known for its ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases, making it a valuable tool in the study of cyclic guanosine monophosphate signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate typically involves the use of guanosine as the starting material. The key steps include the phosphorylation of guanosine to form guanosine-3’,5’-cyclic monophosphate, followed by the introduction of a sulfur atom to replace one of the non-bridging oxygen atoms. This can be achieved through the use of thiophosphoryl chloride or other sulfurizing agents under controlled conditions.
Industrial Production Methods
Industrial production of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state.
Substitution: The sulfur atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate with hydrogen peroxide can yield guanosine-3’,5’-cyclic monophosphorothioate sulfoxide.
Aplicaciones Científicas De Investigación
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the structure and function of cyclic guanosine monophosphate-dependent protein kinases.
Biology: The compound is employed to investigate cyclic guanosine monophosphate signaling pathways in various biological systems.
Medicine: It has potential therapeutic applications in the treatment of diseases related to cyclic guanosine monophosphate signaling dysregulation.
Industry: The compound is used in the development of diagnostic assays and as a research tool in pharmaceutical development.
Mecanismo De Acción
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate exerts its effects by selectively inhibiting cyclic guanosine monophosphate-dependent protein kinases. The sulfur atom in the phosphate group enhances its binding affinity to the regulatory subunits of these kinases, thereby blocking their activity. This inhibition disrupts the downstream signaling pathways mediated by cyclic guanosine monophosphate, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(Sp)-guanosine-3’,5’-cyclic monophosphorothioate: Another stereoisomer with similar inhibitory effects on cyclic guanosine monophosphate-dependent protein kinases.
Guanosine-3’,5’-cyclic monophosphate: The parent compound without the sulfur substitution, which acts as a natural activator of cyclic guanosine monophosphate-dependent protein kinases.
Uniqueness
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate is unique due to its selective inhibition of cyclic guanosine monophosphate-dependent protein kinases, which is not observed with the parent compound or other stereoisomers. This selectivity makes it a valuable tool for studying cyclic guanosine monophosphate signaling pathways and developing potential therapeutic agents.
Propiedades
Fórmula molecular |
C10H12N5O6PS |
|---|---|
Peso molecular |
361.27 g/mol |
Nombre IUPAC |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O6PS/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17)/t3-,5-,6-,9-,22?/m1/s1 |
Clave InChI |
JZAJZXRXCHCRMU-QVRNUERCSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)








![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)


![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)
